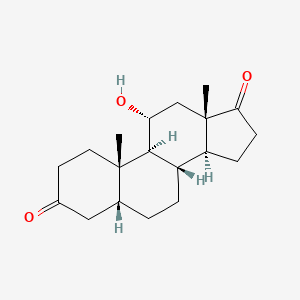

5beta-Androstan-11alpha-ol-3,17-dione

Description

BenchChem offers high-quality 5beta-Androstan-11alpha-ol-3,17-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5beta-Androstan-11alpha-ol-3,17-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32694-33-0 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(5R,8S,9S,10S,11R,13S,14S)-11-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-15,17,21H,3-10H2,1-2H3/t11-,13+,14+,15-,17-,18+,19+/m1/s1 |

InChI Key |

FZEAQJIXYCPBLD-UUFFJORLSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

5beta-Androstan-11alpha-ol-3,17-dione chemical properties

Topic: 5beta-Androstan-11alpha-ol-3,17-dione Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity, Synthesis, and Analytical Profiling

Executive Summary

5β-Androstan-11α-ol-3,17-dione (CAS 32694-33-0), also known as 11α-hydroxyetiocholanedione , is a specific C19 steroid metabolite characterized by a cis-fused A/B ring system and an 11α-hydroxyl group. Unlike its more common 11β-hydroxy isomers (endogenous cortisol metabolites), the 11α-isomer is frequently associated with microbial biotransformation processes or specific synthetic pathways. This compound serves as a critical reference standard in steroid profiling, particularly in the investigation of 11-hydroxylated androgen metabolism and the development of enzyme assays for 11α-hydroxylase activity.

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, structural stereochemistry, synthesis protocols, and analytical identification methods.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The distinct 5β-configuration (A/B ring cis-fusion) imparts a "bent" molecular shape, significantly altering its solubility and receptor binding affinity compared to its 5α-planar counterparts.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| Chemical Name | 5β-Androstan-11α-ol-3,17-dione | IUPAC: (5R,8R,9S,10S,11R,13S,14S)-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione |

| CAS Number | 32694-33-0 | Verified Reference [1] |

| Molecular Formula | C₁₉H₂₈O₃ | |

| Molecular Weight | 304.42 g/mol | |

| Melting Point | 143–144 °C | Crystalline solid [1] |

| Stereochemistry | 5β (Cis A/B), 11α (Equatorial OH) | 3-ketone, 17-ketone |

| Solubility | Soluble in EtOH, MeOH, CHCl₃, DMSO | Poorly soluble in water |

| LogP (Predicted) | ~2.1 – 2.5 | Lower than androstenedione due to 11-OH |

Structural Architecture & Stereochemistry

The biological activity and analytical behavior of this molecule are dictated by two critical stereochemical features:

-

5β-Cis Fusion: The hydrogen at C5 is in the β-orientation (same side as the C19 methyl). This forces ring A to fold relative to ring B, creating a "bent" topology (approx. 90° angle). This contrasts with the flat, planar structure of 5α-androstanes.

-

11α-Hydroxyl Group: The hydroxyl group at C11 is in the α-orientation. In the standard chair conformation of ring C, the 11α-bond is equatorial , making it thermodynamically more stable and sterically more accessible for derivatization (e.g., acetylation) compared to the axial 11β-hydroxyl group found in cortisol.

Figure 1: Stereochemical implications of the 11α-hydroxyl group in the 5β-androstane framework.

Synthesis & Production Protocols

The synthesis of 5β-androstan-11α-ol-3,17-dione is typically achieved via microbial biotransformation, as chemical introduction of an 11-hydroxyl group into an unfunctionalized steroid core is difficult.

Method A: Microbial Hydroxylation (Biocatalytic)

This protocol utilizes Rhizopus nigricans or Aspergillus ochraceus to introduce the 11α-hydroxyl group.

-

Precursor: 5β-Androstane-3,17-dione (Etiocholanedione) or Androst-4-ene-3,17-dione (followed by reduction).

-

Organism: Rhizopus nigricans (ATCC 6227b).

Protocol Step-by-Step:

-

Inoculation: Inoculate sterile fermentation medium (glucose, peptone, corn steep liquor) with Rhizopus nigricans spores. Incubate at 28°C for 24 hours.

-

Substrate Addition: Dissolve 5β-androstane-3,17-dione in ethanol (10 mg/mL) and add to the culture (final concentration 0.2–0.5 g/L).

-

Biotransformation: Incubate on a rotary shaker (200 rpm) for 24–48 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Extraction: Extract broth 3x with ethyl acetate. Combine organic layers and wash with brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: Hexane -> 40% EtOAc/Hexane).

-

Yield: The 11α-hydroxylated product typically elutes after the starting material due to increased polarity.

Method B: Chemical Reduction of 11α-Hydroxyandrostenedione

If 11α-hydroxyandrost-4-ene-3,17-dione is available (commercially or via Rhizopus fermentation of androstenedione), it can be reduced to the 5β-isomer.

-

Reagent: Hydrogen (H₂) / Palladium on Carbon (Pd/C) or enzymatic 5β-reductase.

-

Note: Catalytic hydrogenation of Δ4-3-ketones often yields a mixture of 5α and 5β isomers. Conditions favoring 5β (e.g., Pyridine solvent or specific catalysts) must be selected, or the mixture separated by HPLC.

Analytical Profiling & Identification

Accurate identification requires distinguishing this compound from its 11β-isomer and 5α-epimer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection may cause thermal dehydration. Derivatization is recommended.

-

Derivatization Protocol:

-

Evaporate 50 µL of steroid solution (100 µg/mL in MeOH) to dryness under N₂.

-

Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 minutes.

-

-

MS Fragmentation (TMS Derivative):

-

Molecular Ion (M+): m/z 376 (Parent 304 + 72 TMS).

-

Base Peak: m/z ~117 (Characteristic of 11-OTMS fragmentation).

-

Diagnostic Ions: m/z 361 (M-15, loss of methyl), m/z 286 (M-90, loss of TMS-OH).

-

Nuclear Magnetic Resonance (NMR)

NMR provides definitive stereochemical assignment.

-

¹H NMR (CDCl₃, 400 MHz):

-

H-11β (Axial): A broad multiplet or quartet centered around δ 4.0–4.1 ppm . The coupling constants (

and -

C-18 Methyl: Singlet, typically shifted downfield to δ 0.68–0.72 ppm (influence of 11-OH).

-

C-19 Methyl: Singlet, δ 1.00–1.05 ppm .

-

-

¹³C NMR:

-

C-11: Signal at ~68–69 ppm . (11β-OH typically appears at ~65 ppm; equatorial substitution is generally downfield).

-

C-3, C-17 (Carbonyls): ~210–220 ppm.

-

Biological Significance & Metabolic Pathway[1][9]

5β-Androstan-11α-ol-3,17-dione is primarily relevant as a metabolic marker and a synthetic intermediate .

-

Metabolism of Cortisol: In humans, cortisol is metabolized to cortisone (11-keto) and then reduced to tetrahydrocortisone (THE). However, minor pathways or microbial gut flora can generate 11-hydroxy-androstanes.

-

11α- vs 11β-Activity: The 11α-hydroxyl group renders the molecule biologically inactive at the Glucocorticoid Receptor (GR). Mammalian 11β-HSD enzymes (Type 1 and 2) are specific for the 11β-configuration. Therefore, this molecule does not interconvert readily with active 11-ketosteroids in human tissue, making it a stable end-product for specific pathway tracing.

Figure 2: Primary biosynthetic pathway for the production of 5β-androstan-11α-ol-3,17-dione.

References

-

Steraloids Inc. Product Data Sheet: 5β-Androstan-11α-ol-3,17-dione (Cat ID A3530-000). CAS 32694-33-0.

- Peterson, D.H., et al. (1952). "Microbiological Transformations of Steroids. I. Introduction of Oxygen at Carbon-11 of Progesterone." Journal of the American Chemical Society, 74(23), 5933–5936.

- Hanson, J.R. (2011). "The Chemistry of Fungi." Royal Society of Chemistry.

- Kirk, D.N., et al. (1990). "Survey of the High-Field 1H NMR Spectra of the Steroid Hormones, their Hydroxylated Derivatives, and Related Compounds." Journal of the Chemical Society, Perkin Transactions 2. (Reference for NMR shifts of 11-substituted steroids).

An In-Depth Technical Guide to the Structure Elucidation of 5β-Androstan-11α-ol-3,17-dione

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the definitive structure elucidation of 5β-Androstan-11α-ol-3,17-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, explaining not just the "how" but the critical "why" behind experimental choices. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system for unambiguous structural confirmation.

Introduction: The Androstane Core and the Significance of Stereochemistry

The androstane skeleton, a C19 steroid, forms the foundational structure for a multitude of biologically active hormones, including androgens.[1] The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to the biological function of these molecules. The distinction between the 5α and 5β isomers, for instance, dramatically alters the overall shape of the steroid nucleus, influencing its interaction with target receptors.[2] 5β-Androstan-11α-ol-3,17-dione is a specific derivative of this class, and its unambiguous structural determination is a critical prerequisite for understanding its pharmacological profile and for its potential use in drug discovery and development.

This guide will walk through a multi-faceted analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to build a complete and validated structural picture of 5β-Androstan-11α-ol-3,17-dione.

The Analytical Triad: A Synergy of Techniques

The structure elucidation of complex organic molecules like steroids rarely relies on a single analytical method.[3] Instead, a synergistic approach, often referred to as the "analytical triad" of mass spectrometry, NMR spectroscopy, and X-ray crystallography, provides a comprehensive and cross-validated understanding of the molecule's constitution, configuration, and conformation.

Caption: The analytical triad for structure elucidation.

Part 1: Unveiling the Molecular Formula and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) serves as the initial and indispensable tool for determining the molecular weight and elemental composition of an unknown compound.[3][4] For 5β-Androstan-11α-ol-3,17-dione, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, allowing for the confident determination of its molecular formula, C19H28O3.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques for steroids, minimizing fragmentation and preserving the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, looking for the protonated molecule [M+H]+.

-

Data Analysis: The accurate mass of the [M+H]+ ion is used to calculate the elemental composition using specialized software.

Interpreting the Fragmentation Pattern

Electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC/MS), provides valuable structural information through the analysis of fragmentation patterns.[4] While more energetic than soft ionization techniques, EI-MS of androstane derivatives yields characteristic fragments that can help to identify the core structure and the location of functional groups.

Caption: Predicted MS fragmentation of 5β-Androstan-11α-ol-3,17-dione.

Part 2: Defining Connectivity and Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[5] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete carbon-hydrogen framework and the relative stereochemistry of 5β-Androstan-11α-ol-3,17-dione can be established.[6][7]

Key NMR Experiments and Their Rationale

| Experiment | Purpose | Rationale for Steroid Analysis |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | The chemical shifts and coupling constants of the angular methyl groups (C18 and C19) and the proton at C11 are highly diagnostic of the steroid's stereochemistry. |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environment. | The chemical shifts of the carbonyl carbons (C3 and C17) and the carbon bearing the hydroxyl group (C11) are key indicators of their positions. The chemical shift of C5 is indicative of the A/B ring junction stereochemistry.[8] |

| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Establishes proton-proton connectivity within the individual rings of the steroid nucleus. |

| HSQC | Correlates protons directly to the carbons they are attached to. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Correlates protons to carbons over longer ranges (typically 2-3 bonds). | Crucial for establishing connectivity between different parts of the molecule, particularly from the angular methyl protons to the quaternary carbons of the steroid backbone. |

| NOESY | Correlates protons that are close in space, irrespective of bonding. | Provides definitive evidence for the relative stereochemistry, such as the alpha orientation of the C11 hydroxyl group and the beta configuration of the A/B ring junction. |

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |

| C3 | - | ~212 | HMBC from H-2, H-4 |

| C5 | ~1.5 (β-H) | ~45 | NOE between H-5β and C19-H₃ |

| C11 | ~4.1 (β-H) | ~70 | COSY with H-9, H-12; HSQC to C11 |

| C17 | - | ~220 | HMBC from H-16, H-18 |

| C18 (CH₃) | ~0.8 | ~14 | HMBC to C12, C13, C14, C17 |

| C19 (CH₃) | ~1.2 | ~24 | HMBC to C1, C5, C9, C10 |

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified steroid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to serve as a reference.

-

2D Spectra Acquisition: Perform a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) using standard pulse programs.

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Systematically analyze the cross-peaks in each spectrum to build up the molecular structure piece by piece.

Part 3: The Definitive 3D Structure with X-ray Crystallography

While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[9] For a molecule with multiple stereocenters like 5β-Androstan-11α-ol-3,17-dione, a crystal structure provides the ultimate confirmation of its absolute stereochemistry and conformation.[10]

The Rationale for Crystallography in Steroid Analysis

-

Unambiguous Stereochemistry: It definitively resolves the relative and, with appropriate techniques, the absolute configuration of all chiral centers.[11][12]

-

Conformational Analysis: It reveals the precise puckering of the rings and the orientation of substituents in the solid state.

-

Validation of Spectroscopic Data: The crystal structure serves as the "gold standard" against which NMR and MS data can be validated.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined and refined to yield the final crystal structure.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of 5β-Androstan-11α-ol-3,17-dione is a process of building a coherent and self-validating body of evidence. High-resolution mass spectrometry establishes the molecular formula. Detailed 1D and 2D NMR experiments then piece together the carbon-hydrogen framework and provide strong evidence for the relative stereochemistry. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure, confirming the assignments made by spectroscopic methods. This rigorous, multi-technique approach ensures the highest level of confidence in the final structural assignment, a critical foundation for any further research or development involving this androstane derivative.

References

- 1H and13C NMR spectral assignment of androstane derivatives. (2025, August 9).

- Nada, A., Bar-Joseph, H., & Kaushansky, N. (2022). Androgen receptor: structure, role in prostate cancer and drug discovery. Signal Transduction and Targeted Therapy, 7(1), 1-22.

- Crystallization and preliminary X-ray analysis of the human androgen receptor ligand-binding domain with a coactivator-like peptide and selective androgen receptor modulators. (2008).

- Unambiguous Structural Confirmation of Synthetic 5α-Androstane-3,17-dione via NMR Spectroscopy: A Compar

- Sack, J. S., Kish, K. F., Wang, C., Attar, R. M., Kiefer, S. E., An, Y., Wu, G. Y., Scheffler, J. E., Salvati, M. E., Krystek, S. R., Jr, Weinmann, R., & Einspahr, H. M. (2001). Crystallographic structures of the ligand-binding domains of the androgen receptor and its T877A mutant complexed with the natural agonist dihydrotestosterone.

- Grosse, J., Grosse, J., & Schanzer, W. (2001). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. Journal of mass spectrometry : JMS, 36(2), 159–168.

- Pozo, O. J., Deventer, K., & Van Eenoo, P. (2005). Synthesis of Reference Compounds for the Identification of Metabolites of 4-Hydroxytestosterone. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (13). Sport und Buch Strauß.

- Ostrowski, T., & Stec, W. J. (2007).

- Petri, E., Ćelić, A., Plavša, J., Marinović, M., Bekić, S., Klisurić, O., & Sakač, M. (2018). Use of X-ray crystallographic data for computational modelling of receptor-ligand interactions: design of steroidal inhibitors of breast and prostate cancer cell growth.

- 1H and13C NMR spectral assignment of androstane derivatives. (n.d.). Academia.edu. Retrieved February 17, 2026.

- An efficient synthesis of 5alpha-androst-1-ene-3,17-dione. (2006). Chemical & pharmaceutical bulletin, 54(12), 1734–1736.

- Durić, K., Penov Gaši, K., & Sakač, M. (2001). New D-modified androstane derivatives as aromatase inhibitors. Journal of steroid biochemistry and molecular biology, 78(2), 155–160.

- Merlani, M. I., Amiranashvili, L. S., Men'shova, N. I., & Kemertelidze, E. P. (2007). Synthesis of 5α-androstan-3β,17β-diol from tigogenin.

- Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026.

- Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formul

- 5beta-Androstan-3alpha-ol-11,17-dione-9,12,12,16,16-d5. (n.d.). CDN Isotopes. Retrieved February 17, 2026.

- 5β-ANDROSTAN-3α-OL-11, 17-DIONE ACETATE. (n.d.). Steraloids Inc. Retrieved February 17, 2026.

- 5β-ANDROSTAN-3α-OL-11, 17-DIONE: CAS 739-27-5. (n.d.). Steraloids Inc. Retrieved February 17, 2026.

- Androstane-3,17-dione, (5beta)-. (n.d.). PubChem. Retrieved February 17, 2026.

- Metabolism of androstane derivatives with focus on hydroxylation reactions. (2017). Refubium - Freie Universität Berlin.

- Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. (2025). Molecules, 30(23), 4812.

- 5β-Androstan-3α-ol-17-one,bis-TMS (etiocholanolone). (n.d.). NIST WebBook. Retrieved February 17, 2026.

- 5β-Androstan-3α-OL-17-one (etiocholanolone) (2,2,3,4,4-D₅, 98%). (n.d.). Cambridge Isotope Laboratories, Inc. Retrieved February 17, 2026.

- Androstane. (n.d.). Wikipedia. Retrieved February 17, 2026.

- Synthesis of 5α-androstane-3α,17β-diol 17-O-glucuronide Histaminyl Conjugate for Immunoassays. (2016). Steroids, 109, 56–59.

- Androstane-11,17-dione, 3-hydroxy-, (3α,5α)-. (n.d.). NIST WebBook. Retrieved February 17, 2026.

- Schänzer, W., Geyer, H., Fusshöller, G., & Thevis, M. (2009). Recent steroid findings in “Designer Supplements”. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17). Sport und Buch Strauß.

- Identification of 5 alpha-androstane-3 beta,17 beta-diol and 3 beta-hydroxy-5 alpha-androstan-17-one sulfates as quantitatively significant secretory products of porcine Leydig cells and their presence in testicular venous blood. (1992). The Journal of steroid biochemistry and molecular biology, 42(1), 113–120.

Sources

- 1. Androstane - Wikipedia [en.wikipedia.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (PDF) 1H and13C NMR spectral assignment of androstane derivatives [academia.edu]

- 9. pnas.org [pnas.org]

- 10. New D-modified androstane derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen receptor: structure, role in prostate cancer and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary X-ray analysis of the human androgen receptor ligand-binding domain with a coactivator-like peptide and selective androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Biological Function & Clinical Significance of 11-Oxygenated Androgens: A Technical Guide

Topic: Biological Function of 11-Oxygenated Androgens Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Paradigm Shift in Androgen Biology

For decades, the androgenic landscape was defined almost exclusively by testosterone (T) and dihydrotestosterone (DHT). This "classic" view has been upended by the characterization of 11-oxygenated androgens (11-oxC19s) . Once dismissed as adrenal bystanders, these steroids—particularly 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT) —are now recognized as potent androgen receptor (AR) agonists.

In physiological states where classic gonadal androgens are low (e.g., females, prepubertal children) or suppressed (e.g., castration-resistant prostate cancer), 11-oxC19s frequently dominate the androgen pool.[1] This guide delineates their biosynthesis, unique receptor kinetics, pathological implications, and the rigorous LC-MS/MS protocols required for their quantification.

Biosynthesis and Peripheral Activation

Unlike classic androgens, which are primarily gonadal, 11-oxC19s are of adrenal origin , synthesized via the activity of CYP11B1 (11

The Adrenal-Peripheral Axis

The pathway begins in the adrenal zona reticularis, where CYP11B1 converts Androstenedione (A4) and Testosterone (T) into their 11

-

Adrenal Output: CYP11B1 generates 11

-hydroxyandrostenedione (11OHA4) (major product) and 11 -

Metabolic Licensing (Kidney/Liver): HSD11B2 (11

-hydroxysteroid dehydrogenase type 2) oxidizes the 11-hydroxyl group to a ketone, yielding 11-ketoandrostenedione (11KA4) and 11KT .[2][5][6] This step is crucial as it prevents inactivation by HSD11B1. -

Activation (Adipose/Prostate): AKR1C3 (aldo-keto reductase 1C3) reduces the 17-ketone of 11KA4 to yield 11KT , the primary bioactive androgen of this class.[2][6]

-

Amplification: In 5

-reductase rich tissues (skin, prostate), 11KT is converted to 11KDHT .[4]

Visualization: The 11-Oxygenated Pathway

The following diagram illustrates the flow from adrenal precursors to potent peripheral agonists.

Caption: Biosynthetic flux of 11-oxygenated androgens. CYP11B1 initiates the pathway, while HSD11B2 and AKR1C3 drive activation to potent 11KT.

Mechanisms of Action: Receptor Kinetics & Gene Regulation

The biological relevance of 11-oxC19s hinges on their ability to bind and activate the Androgen Receptor (AR).

Receptor Affinity and Transactivation

Contrary to earlier assumptions, 11KT is not a weak androgen.

-

Binding Affinity: 11KT binds the human AR with high affinity (

nM), comparable to Testosterone ( -

Transactivation: In luciferase reporter assays, 11KT and 11KDHT induce AR transactivation with efficacy equivalent to T and DHT, respectively.

-

Metabolic Stability: 11KT is resistant to aromatization (conversion to estrogens), making it a "pure" androgen.[7] Furthermore, 11KT is metabolized more slowly than T in some cell lines (e.g., LNCaP), potentially prolonging its intracellular duration of action.[8]

Distinct Gene Signatures

While 11KT drives the expression of classic AR-regulated genes (e.g., PSA/KLK3, TMPRSS2), emerging proteomic data suggests 11KDHT may regulate a unique subset of proteins involved in cellular proliferation that distinct from DHT, particularly in VCaP prostate cancer models.

Clinical & Pathological Significance[1]

Polycystic Ovary Syndrome (PCOS)

In women, circulating T levels are low. The 11-oxC19s constitute the majority of the circulating androgen pool.[9]

-

Dominance: 11KT levels in women with PCOS are often 3-fold higher than T.

-

Biomarker: 11OHA4 and 11KT correlate strongly with markers of metabolic risk (insulin resistance) in PCOS, often better than T or A4.

Castration-Resistant Prostate Cancer (CRPC)

Androgen Deprivation Therapy (ADT) targets gonadal T but leaves adrenal production intact.

-

The Backdoor Escape: CRPC tumors upregulate AKR1C3, allowing them to convert adrenal 11OHA4 (which persists in circulation) into 11KT intratumorally.

-

Therapeutic Implication: 11KT is the predominant active androgen in CRPC patients, driving tumor growth despite castrate levels of T.[3] This necessitates therapies that target CYP17A1 (abiraterone) or AR antagonists (enzalutamide) rather than just GnRH agonists.

Congenital Adrenal Hyperplasia (CAH)

In 21-hydroxylase deficiency, the block in cortisol synthesis funnels precursors into the androgen pathway. 11-oxC19s are massively elevated and serve as superior biomarkers for monitoring disease control compared to 17-OHP or A4.

Analytical Protocol: LC-MS/MS Quantification

Quantifying 11-oxC19s is challenging due to isobaric interferences (e.g., 11KT vs. 11OHT vs. T) and low concentrations in female/pediatric samples. Immunoassays are notoriously unreliable due to cross-reactivity.

Methodological Challenges

| Analyte | Isobaric Interference | Separation Strategy |

| 11-Ketotestosterone (11KT) | 11 | Chromatographic resolution (C18/C8) |

| 11 | Corticosterone (minor) | Retention time optimization |

| Testosterone | Epitestosterone / DHEA | High-resolution column |

Recommended Workflow (Self-Validating System)

This protocol utilizes Supported Liquid Extraction (SLE) for cleanliness and Ammonium Fluoride in the mobile phase to enhance ionization sensitivity (up to 2x vs. formic acid).

Step 1: Sample Preparation (SLE)

-

Aliquot: 200

L Serum or Saliva. -

Internal Standard: Spike with deuterated standards (e.g.,

-11KT, -

Loading: Load sample onto SLE+ cartridge (diatomaceous earth). Wait 5 mins for absorption.

-

Elution: Elute with 1 mL Dichloromethane (DCM) or MTBE. Rationale: 11-oxC19s are moderately polar; DCM ensures high recovery while leaving salts/proteins behind.

-

Reconstitution: Evaporate to dryness (

at 40°C) and reconstitute in 50:50 Methanol:Water.

Step 2: LC-MS/MS Parameters

-

Column: Waters ACQUITY UPLC HSS T3 (1.8

m, 2.1 x 100 mm) or equivalent C18. Rationale: T3 bonding withstands 100% aqueous phase and retains polar 11-oxy steroids well. -

Mobile Phase A: 0.2 mM Ammonium Fluoride (

) in Water. -

Mobile Phase B: Methanol.[10]

-

Gradient: 40% B to 70% B over 6 minutes.

-

Ionization: ESI Positive mode.

Step 3: MRM Transitions (Quantifier/Qualifier)

-

11KT: 303.2

121.1 (Quant), 303.2 -

11OHA4: 303.2

121.1 (Note: Same parent as 11KT, must be separated by Retention Time). -

11KA4: 301.2

121.1.

Workflow Diagram

Caption: Optimized LC-MS/MS workflow for 11-oxygenated androgens using SLE and MRM detection.

References

-

Pretorius, E., et al. (2016). 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored.[7][8] PLOS ONE. Link

-

Storbeck, K. H., & O'Reilly, M. W. (2023). The clinical and biochemical significance of 11-oxygenated androgens in human health and disease.[2][11][12] European Journal of Endocrinology.[2][11] Link

-

Turcu, A. F., et al. (2020). 11-Oxygenated androgens in health and disease.[11][13][14][15][16] Nature Reviews Endocrinology. Link

-

Snaterse, G., et al. (2021). 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration.[3][17] JCI Insight. Link

-

Reinecke, F., et al. (2023). Development of an LC-MS/MS assay for seven salivary steroids including the 11-oxygenated androgens.[10] Endocrine Abstracts. Link

-

Hautanen, A., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. International Journal of Molecular Sciences. Link

Sources

- 1. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. eo.bioscientifica.com [eo.bioscientifica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. researchgate.net [researchgate.net]

- 12. NEW REVIEW: 11-Oxy Androgens in Human Health – Androgens in Health and Disease [androgensinhealthanddisease.eu]

- 13. 11-Oxygenated androgens in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

- 15. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. pure.eur.nl [pure.eur.nl]

An In-Depth Technical Guide to the Endogenous Presence, Metabolism, and Analysis of 11-Oxygenated Androgens and their 5β-Reduced Metabolites

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the landscape of human androgen physiology was dominated by testosterone and 5α-dihydrotestosterone (DHT)[1][2]. However, recent advancements in analytical chemistry, particularly mass spectrometry, have illuminated a vast and clinically significant class of C19 steroids: the 11-oxygenated androgens (11-OAs)[1][3]. Originating almost exclusively from the adrenal glands, these compounds and their downstream metabolites are now recognized as crucial contributors to the total androgen pool and key players in a range of endocrine pathologies[3][4]. This guide provides a comprehensive technical overview of the biosynthesis, metabolic fate, and analytical quantification of 11-OAs, with a specific focus on understanding the formation and significance of their 5β-reduced metabolites, such as 5β-Androstan-11α-ol-3,17-dione. We will delve into the causality behind experimental choices, provide validated protocols, and explore the burgeoning clinical relevance of this re-emerging class of steroids.

A Paradigm Shift: The Re-emergence of 11-Oxygenated Androgens

The human adrenal gland is a primary source of sex steroid precursors, with dehydroepiandrosterone (DHEA) and its sulfate (DHEAS) being the most abundant, though biologically inactive[3]. The second most plentiful unconjugated androgen produced by the adrenals is 11β-hydroxyandrostenedione (11OHA4)[3]. Initially identified in the 1950s, 11OHA4 and other related 11-oxygenated compounds were largely considered insignificant dead-end products of adrenal steroidogenesis[1][4].

This perspective has been fundamentally altered. It is now understood that 11OHA4 is a precursor to a cascade of potent androgens, including 11-ketotestosterone (11KT), a steroid with androgen receptor (AR) agonist activity equivalent to that of testosterone[3][5][6]. Unlike gonadal androgens, which are regulated by the hypothalamic-pituitary-gonadal (HPG) axis, the synthesis of 11-OAs is driven by the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH)[7]. This distinct regulatory pathway makes 11-OAs unique and specific biomarkers of adrenal androgen synthesis[4][5]. Their study has become critical in understanding androgen excess disorders where adrenal contribution is significant, such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS)[3][8][9].

Biosynthesis and Metabolic Fate: From Adrenal Precursors to 5β-Reduced Metabolites

The journey of 11-OAs begins in the adrenal cortex and concludes with hepatic metabolism and urinary excretion. Understanding this pathway is critical to interpreting their endogenous presence and clinical significance.

Core Adrenal Synthesis of the 11-Oxygenated Backbone

The defining step in the formation of all 11-OAs is the 11β-hydroxylation of classical androgen precursors.

-

The Role of CYP11B1: The adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1), primarily located in the zona fasciculata and zona reticularis, is the key catalyst[7][10]. It acts on androstenedione (A4) and, to a lesser extent, testosterone (T) to produce 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively[5][10]. 11OHA4 is the most abundant unconjugated C19 steroid product secreted by the human adrenal gland[5].

-

Peripheral Interconversion: Once in circulation, 11OHA4 and 11OHT are subject to peripheral metabolism. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), found in mineralocorticoid target tissues like the kidneys, converts them into 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT)[1][10]. Conversely, HSD11B1, present in tissues like adipose, can reverse this reaction[11]. The potent androgen 11KT is predominantly formed in these peripheral tissues[1][3].

Hepatic Catabolism: The 5β-Reduction Pathway

The liver is the principal site for steroid hormone catabolism prior to excretion[12]. A primary metabolic route is the reduction of the A-ring, catalyzed by 5α- and 5β-reductase enzymes. While the 5α pathway often leads to more potent androgens (e.g., DHT), the 5β pathway typically results in inactive metabolites of the etiocholane series[13].

The formation of 5β-Androstan-11α-ol-3,17-dione represents a multi-step metabolic process starting from a key 11-OA precursor, 11-ketoandrostenedione (11KA4).

-

5β-Reduction: The enzyme 5β-reductase acts on 11KA4, reducing the C4-C5 double bond to yield 5β-androstane-3,11,17-trione (11-ketoetiocholanedione).

-

11-Keto Reduction: Subsequently, an 11-ketoreductase enzyme (a type of hydroxysteroid dehydrogenase) likely reduces the keto group at the C11 position. The formation of an 11α-hydroxy group, as specified in the topic, is less common than an 11β-hydroxy group but biochemically plausible.

-

Resulting Metabolite: This sequence yields 5β-Androstan-11α-ol-3,17-dione, a terminal metabolite reflecting both adrenal 11-OA production and hepatic 5β-reductase activity. The urinary excretion of related 5β-reduced metabolites, such as 11β-hydroxyandrosterone, confirms the activity of this pathway on 11-OAs[9][12].

Analytical Methodologies for Quantification

Accurate quantification of 11-OAs and their metabolites is paramount for research and clinical applications. Due to cross-reactivity issues with immunoassays, the gold standard for steroid analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][10].

Causality in Method Selection: Why LC-MS/MS?

-

Specificity: Steroids, particularly isomers, have very similar structures. LC-MS/MS can distinguish between these compounds based on both their retention time in the chromatography column and their specific mass-to-charge (m/z) ratios of precursor and product ions, virtually eliminating cross-reactivity.

-

Sensitivity: LC-MS/MS methods achieve low limits of quantification (LOQ), often in the picomolar range (pmol/L), which is essential for measuring the low endogenous concentrations of many steroids[8][14].

-

Multiplexing: A single analytical run can simultaneously measure a large panel of steroids, providing a comprehensive profile of androgen synthesis and metabolism from a single sample[8][15]. This "single shot multiplex design" is highly efficient and allows for the calculation of clinically relevant steroid ratios[8][11].

Experimental Protocol: Quantification from Human Serum

This protocol describes a self-validating system for the robust quantification of 11-OAs and their metabolites. The key to trustworthiness is the inclusion of stable isotope-labeled internal standards for each analyte, which correct for variations in sample recovery and matrix effects.

Step 1: Sample Preparation (Protein Precipitation & SPE)

-

Rationale: This two-step process removes interfering macromolecules (proteins, phospholipids) and concentrates the analytes of interest.

-

Aliquoting: Thaw serum samples and vortex. Aliquot 500 µL into a clean glass tube.

-

Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution containing deuterated analogues of the target steroids (e.g., 5β-Androstan-3α-ol-11,17-dione-d5). The IS corrects for analyte loss during extraction and ionization variability.

-

Protein Precipitation: Add 1 mL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water[16].

-

Load the supernatant from the previous step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the steroids with 1 mL of methanol into a clean collection tube.

-

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis[16].

Step 2: LC-MS/MS Analysis

-

Rationale: The liquid chromatography step separates the different steroids over time before they enter the mass spectrometer, which then detects and quantifies them based on their unique mass transitions.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[17].

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A typical gradient would run from 40% B to 95% B over several minutes to separate steroids based on polarity. A total run time of 6-10 minutes is common for high-throughput methods[8].

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). For each steroid, a specific precursor ion (the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored. This highly selective process ensures accurate quantification.

-

Table 1: Example MRM Transitions for Target Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 11-Ketoandrostenedione (11KA4) | 301.2 | 257.2 |

| 5β-Androstane-3,11,17-trione | 303.2 | 163.1 |

| 5β-Androstan-11α-ol-3,17-dione | 305.2 | 287.2 (loss of H₂O) |

| 5β-Androstan-11α-ol-3,17-dione-d5 (IS) | 310.2 | 292.2 (loss of H₂O) |

Note: These are theoretical transitions for illustrative purposes. Optimal transitions must be empirically determined.

Step 3: Method Validation

-

Rationale: To ensure the method is trustworthy and fit for purpose, its performance characteristics must be rigorously evaluated.

-

Linearity: Establish calibration curves over the expected physiological range. An R² value of ≥0.99 is typically required[15].

-

Limits of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. LOQs for 11-OAs are often in the range of 0.1 to 1.5 ng/mL[15].

-

Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% of the nominal value, and precision (coefficient of variation, CV) should be ≤15%[8][14].

Physiological and Pathophysiological Significance

The measurement of 11-OAs and their metabolites is providing new insights into several endocrine disorders.

-

Biomarkers of Adrenal Androgen Excess: Elevated levels of 11-OAs are now considered robust biomarkers for conditions characterized by adrenal androgen overproduction.

-

Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, precursors are shunted towards androgen production, leading to marked elevations in 11OHA4 and 11KT. These have emerged as promising biomarkers for assessing disease control[15][18].

-

Polycystic Ovary Syndrome (PCOS): Women with PCOS have significantly higher circulating levels of 11-OAs, and these steroids constitute the predominant androgens in this condition, highlighting a key role for the adrenal gland in its pathophysiology[5][9][19].

-

-

Role in Castration-Resistant Prostate Cancer (CRPC): 11-OAs are adrenal-derived and therefore persist after chemical or surgical castration. Their ability to activate the androgen receptor makes them potential drivers of tumor growth in the CRPC setting[6].

-

Diagnostic Value of 5β-Metabolites: While not biologically active themselves, the quantification of 5β-reduced metabolites like 5β-Androstan-11α-ol-3,17-dione serves as an integrated measure of the upstream production of its 11-OA precursors and the activity of hepatic 5β-reductase. Profiling these terminal metabolites in urine can provide a non-invasive, long-term picture of adrenal androgen flux[12][20].

Conclusion and Future Outlook

The study of 11-oxygenated androgens has fundamentally reshaped our understanding of androgen physiology, moving beyond a purely gonadal focus to appreciate the profound contribution of the adrenal gland. Potent androgens like 11KT and their precursors are now recognized as vital components of the human androgen pool and are implicated in a host of endocrine diseases.

The next frontier lies in elucidating the complete metabolic map of these steroids. While this guide has proposed a logical pathway to 5β-Androstan-11α-ol-3,17-dione, further research is needed to definitively characterize the enzymes involved and to explore the biological activity, if any, of these downstream metabolites. As high-throughput LC-MS/MS methods become more routine in clinical laboratories, the comprehensive profiling of both parent 11-OAs and their 5α/5β-reduced end-products will undoubtedly unlock new diagnostic strategies and therapeutic targets for a wide range of androgen-related disorders.

References

- Title: 24-Hour Profiles of 11-Oxygenated C19 Steroids and Δ5-Steroid Sulfates during Oral and Continuous Subcutaneous Glucocorticoids in 21-Hydroxylase Deficiency - Frontiers Source: Frontiers in Endocrinology URL

-

Title: The clinical and biochemical significance of 11-oxygenated androgens in human health and disease - Oxford Academic Source: European Journal of Endocrinology URL: [Link]

-

Title: The clinical and biochemical significance of 11-oxygenated androgens in human health and disease - RCSI Repository Source: RCSI Repository URL: [Link]

-

Title: Clinical Significance of 11-Oxygenated Androgens - PMC - NIH Source: Current Opinion in Endocrinology, Diabetes and Obesity URL: [Link]

-

Title: The role of 11-oxygenated androgens in prostate cancer in - Endocrine Oncology Source: Endocrine-Related Cancer URL: [Link]

-

Title: The biochemical and clinical significance of 11-oxygenated androgens | ECEESPE2025 Source: Endocrine Abstracts URL: [Link]

-

Title: 11-Oxygenated androgens in health and disease - PubMed - NIH Source: Nature Reviews Endocrinology URL: [Link]

-

Title: Quantification of 11-oxyandrogen biomarkers from dried blood spots using tandem mass spectrometry | BSPED2025 Source: Endocrine Abstracts URL: [Link]

-

Title: Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Pathways of 11‐oxygenated C19 steroid synthesis and metabolism. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 11-Oxygenated Androgens Originate From the Adrenals. Period! And Now? | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

-

Title: Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - MDPI Source: International Journal of Molecular Sciences URL: [Link]

-

Title: 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

-

Title: Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Hepatic metabolism of 11-oxygenated androgens in humans: an integrated in vivo and ex vivo approach - Oxford Academic Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

-

Title: The Role of 11-Oxygenated Androgens and Endocrine Disruptors in Androgen Excess Disorders in Women - MDPI Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Etiocholanedione - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Screening for anabolic steroids in sports: analytical strategy based on the detection of - e-Repositori UPF Source: e-Repositori UPF URL: [Link]

-

Title: Testicular vs adrenal sources of hydroxy-androgens in prostate cancer - PMC - NIH Source: Endocrine-Related Cancer URL: [Link]

-

Title: 5b-Androstanediol | Rupa Health Source: Rupa Health URL: [Link]

-

Title: Androstane-11,17-dione, 3-hydroxy-, (3α,5β)- - the NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. 11-Oxygenated androgens in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eo.bioscientifica.com [eo.bioscientifica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Etiocholanedione - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

- 16. repositori.upf.edu [repositori.upf.edu]

- 17. Testicular vs adrenal sources of hydroxy-androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | 24-Hour Profiles of 11-Oxygenated C19 Steroids and Δ5-Steroid Sulfates during Oral and Continuous Subcutaneous Glucocorticoids in 21-Hydroxylase Deficiency [frontiersin.org]

- 19. The Role of 11-Oxygenated Androgens and Endocrine Disruptors in Androgen Excess Disorders in Women [mdpi.com]

- 20. 5b-Androstanediol | Rupa Health [rupahealth.com]

Methodological & Application

synthesis of 5beta-Androstan-11alpha-ol-3,17-dione

Application Note: Chemo-Enzymatic Synthesis of 5 -Androstan-11 -ol-3,17-dione[1]

Abstract & Strategic Overview

The synthesis of 5

This protocol utilizes a Chemo-Enzymatic approach :

-

Microbial Hydroxylation: Uses Aspergillus ochraceus to introduce the 11

-hydroxyl group with >95% regioselectivity.[1] -

Stereoselective Hydrogenation: Employs a Pyridine-directed Palladium-catalyzed reduction to force the formation of the 5

-cis isomer, overriding the inherent steric bias for 5

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 11 |

| Molecular Formula | C |

| Molecular Weight | 304.42 g/mol |

| Key Features | 11 |

Retrosynthetic Analysis & Pathway

The synthesis begins with commercially available Androst-4-ene-3,17-dione (AD) .[1] The pathway avoids the complex protection-deprotection steps required by purely chemical routes.

Figure 1: Chemo-enzymatic route leveraging microbial precision for C11 functionalization and solvent-controlled hydrogenation for stereochemistry.

Protocol 1: Microbial 11 -Hydroxylation

Objective: Conversion of Androstenedione (AD) to 11

Materials

-

Strain: Aspergillus ochraceus (NRRL 405 or ATCC 18500).[1]

-

Substrate: Androst-4-ene-3,17-dione (dissolved in Ethanol).

-

Medium: Corn steep liquor (1%), Glucose (2%), pH 6.8.[1]

-

Antifoam: Polypropylene glycol (PPG).[1]

Experimental Procedure

-

Inoculum Preparation: Inoculate 100 mL of sterile medium with A. ochraceus spores. Incubate at 28°C, 200 RPM for 24 hours until heavy mycelial growth is observed.

-

Biotransformation: Transfer inoculum to a 2L fermenter containing 1L fresh medium.

-

Induction: Add the substrate (AD) solution (1 g dissolved in 20 mL EtOH) dropwise to the culture.

-

Incubation: Maintain at 28°C with high aeration (1 vvm) for 24–48 hours.

-

Monitoring: Monitor reaction via TLC (Mobile phase: CHCl

:MeOH 9:1). The product (11 -

Extraction:

-

Filter mycelia.[1]

-

Extract the broth 3x with Ethyl Acetate (EtOAc).

-

Combine organic layers, wash with brine, dry over Na

SO

-

-

Purification: Recrystallize from Acetone/Hexane to yield 11

-Hydroxyandrost-4-ene-3,17-dione (Yield: ~85-90%).

Protocol 2: Stereoselective 5 -Hydrogenation

Objective: Reduction of the

Materials

-

Substrate: 11

-Hydroxyandrost-4-ene-3,17-dione (from Step 1). -

Catalyst: 10% Pd/C (Palladium on Carbon) or Pd/CaCO

.[1] -

Solvent: Pyridine (Anhydrous, 99.9%).[1]

-

Hydrogen Source: H

balloon or hydrogenation shaker (1 atm).

Experimental Procedure

-

Setup: In a flame-dried round-bottom flask, dissolve 500 mg of 11

-HAD in 15 mL of anhydrous Pyridine. -

Catalyst Addition: Carefully add 50 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon).

-

Hydrogenation: Purge the flask with H

gas (3 cycles) and maintain under a hydrogen atmosphere (balloon pressure is sufficient). Stir vigorously at Room Temperature (20–25°C). -

Reaction Control: Monitor H

uptake. The reaction typically completes in 2–4 hours.-

Endpoint: Stop immediately upon disappearance of the starting material (TLC check) to prevent over-reduction of the 3-ketone to a 3-hydroxyl.

-

-

Work-up:

-

Purification: The crude residue contains predominantly the 5

-isomer. Purify via Flash Column Chromatography (Silica Gel 60).[1]-

Eluent: Gradient of Hexane:Ethyl Acetate (70:30

50:50). -

Isomer Separation: The 5

-isomer typically elutes slightly later than the 5

-

Analytical Validation (QC)

The distinction between 5

1H-NMR Diagnostic Signals (CDCl , 400 MHz)

| Proton | 5 | 5 | Mechanistic Explanation |

| H-19 (Angular Methyl) | The cis A/B fusion in 5 | ||

| H-18 (Angular Methyl) | Unaffected by A/B ring fusion (far removed).[1] | ||

| H-11 (Methine) | Multiplet | Multiplet (approx 4.0 ppm) | Confirms presence of 11-OH. 11 |

Mass Spectrometry[2][3][11][12]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Substrate toxicity to fungus. | Feed substrate in smaller pulses (fed-batch) or use micronized powder.[1] |

| Formation of 5 | Pyridine was wet or acidic.[1] | Distill Pyridine over KOH before use.[1] Ensure strictly basic conditions. |

| Over-reduction (3-OH) | Reaction time too long.[1] | Stop reaction immediately after 1 equivalent of H |

| Incomplete Conversion | Catalyst poisoning. | Sulfur compounds from biological extraction can poison Pd.[1] Ensure thorough purification of Step 1 intermediate. |

References

-

Microbial Hydroxylation: Peterson, D. H., & Murray, H. C. (1952).[1] Microbiological Oxygenation of Steroids at Carbon 11. .[1] (Foundational work on Rhizopus/Aspergillus 11

-hydroxylation). -

Stereoselective Hydrogenation: Comins, D. L., & Day, D. (1996).[1] Stereoselective Hydrogenation of

-3-Ketosteroids. In Practical Experimentation in Organic Chemistry. (Establishes Pyridine effect for 5 -

NMR Characterization: Bhacca, N. S., & Williams, D. H. (1964).[1] Applications of NMR Spectroscopy in Organic Chemistry. Holden-Day. (Classic text detailing Zurcher values for C19 methyl shifts in 5

vs 5 -

Modern Biocatalysis: Mahato, S. B., & Garai, S. (1997).[1] Advances in microbial steroid biotransformation. .[1]

-

Chemical Data: NIST Chemistry WebBook.[1] Androstane-11,17-dione, 3-hydroxy-, (3

,5

Disclaimer: This protocol involves the use of live biological agents and hazardous chemicals (Pyridine, Hydrogen gas). All procedures must be performed in a fume hood with appropriate PPE and in accordance with institutional biosafety levels (BSL-1 for A. ochraceus).[1]

Sources

- 1. 11beta-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 94141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

Application Note: High-Specificity Immunoassay Quantification of 11-Oxygenated Androgens

Abstract & Introduction: The "Missing" Androgens

For decades, androgen assessment focused almost exclusively on Testosterone (T) and Dihydrotestosterone (DHT). However, recent mass spectrometry-based profiling has triggered a paradigm shift in endocrinology, revealing that 11-oxygenated C19 steroids —specifically 11-Ketotestosterone (11-KT) —are the dominant circulating androgens in women with Polycystic Ovary Syndrome (PCOS) and children with premature adrenarche.

Unlike classic gonadal androgens, 11-KT is primarily of adrenal origin .[1][2][3][4] Standard testosterone immunoassays do not detect these compounds, leading to a "clinical blind spot" in hyperandrogenic disorders. This application note details a robust, self-validating immunoassay protocol for 11-KT, emphasizing the critical necessity of organic solvent extraction to eliminate matrix interference and ensure correlation with LC-MS/MS gold standards.

Biological Context: The 11-Oxygenated Pathway

Understanding the origin of the analyte is crucial for interpreting assay results. Unlike Testosterone, which is produced via the

Biosynthesis Pathway Diagram

The following diagram illustrates the enzymatic cascade converting adrenal precursors into bioactive 11-KT.[5]

Figure 1: The 11-oxygenated androgen biosynthesis pathway.[4][6][7][8][9][10] Note that CYP11B1 is the gatekeeper enzyme in the adrenal gland, while peripheral activation occurs via AKR1C3.

Technical Challenges: Specificity & Matrix Effects

Measuring 11-KT presents two specific challenges that this protocol addresses:

-

Structural Homology: 11-KT differs from Testosterone only by a ketone group at Carbon-11. Poorly characterized antibodies will cross-react with Testosterone, rendering the assay useless in males.

-

Matrix Interference: 11-KT circulates at picomolar concentrations (often <1 ng/mL). Serum proteins (SHBG, Albumin) and lipids interfere with antibody binding in direct assays, causing false negatives or variable recovery.

Directive: Do not use "Direct" (non-extracted) protocols for 11-KT unless quantifying extremely high levels (e.g., fish plasma). For human serum, Liquid-Liquid Extraction (LLE) is mandatory.

Detailed Protocol: Liquid-Liquid Extraction (LLE)

This pre-analytical step removes interfering proteins and lipids, concentrating the steroid to improve sensitivity.

Reagents Required:

-

Ethyl Acetate (HPLC Grade) OR Diethyl Ether (ACS Reagent Grade)

-

Nitrogen gas evaporator or Vacuum concentrator (SpeedVac)

Step-by-Step Extraction Workflow

-

Aliquot: Transfer 250 µL of serum/plasma into a clean glass test tube.

-

Solvent Addition: Add 1.25 mL of Ethyl Acetate (5:1 ratio).

-

Why? Steroids are lipophilic and will migrate into the organic solvent, while salts and proteins remain in the aqueous phase.

-

-

Vortex: Vortex vigorously for 2 minutes. Ensure a complete emulsion forms.

-

Phase Separation: Allow layers to separate for 5 minutes at room temperature.

-

Top Layer: Organic solvent (contains 11-KT).

-

Bottom Layer: Aqueous serum debris.

-

-

Snap Freeze: Place the tube into a dry ice/ethanol bath for ~2 minutes.

-

Mechanism: The aqueous bottom layer will freeze solid. The organic ethyl acetate layer will remain liquid.

-

-

Decant: Pour the liquid organic layer into a fresh, labeled tube. The frozen plug remains behind.

-

Evaporation: Dry the organic solvent completely using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen gas.

-

Critical: Do not apply heat >30°C to prevent steroid degradation.

-

-

Reconstitution: Dissolve the dried residue in 250 µL of Assay Buffer.

-

Result: You now have a clean matrix free of SHBG and lipids, ready for the ELISA.

-

Immunoassay Protocol (Competitive ELISA)

This protocol assumes the use of a high-affinity monoclonal antibody pair (e.g., similar to Arbor Assays K079 or Cayman 582751).

Assay Logic

-

Format: Competitive EIA.

-

Competition: Endogenous 11-KT (Sample) competes with 11-KT-Peroxidase (Tracer) for a limited number of antibody binding sites.

-

Signal: Inverse relationship.[13] High 11-KT in sample = Low Signal (Yellow color).

Workflow Diagram

Figure 2: Competitive ELISA workflow.[2] The critical competition occurs during the 2-hour incubation.

Protocol Steps

-

Plate Prep: Use a microtiter plate coated with Goat anti-Rabbit IgG.[2]

-

Standard Curve: Prepare serial dilutions of 11-KT standard from 10,000 pg/mL down to 19.5 pg/mL .

-

Loading:

-

Add 100 µL of Standards and Reconstituted Samples to wells.

-

Add 50 µL of 11-KT-Peroxidase Conjugate .

-

Add 50 µL of 11-KT Specific Rabbit Antibody .

-

-

Incubation: Cover and incubate for 2 hours at Room Temperature on an orbital shaker (500 rpm).

-

Note: Shaking is vital to reach equilibrium kinetics.

-

-

Wash: Aspirate and wash the plate 4 times with 300 µL Wash Buffer.

-

Development: Add 100 µL TMB Substrate. Incubate for 30 minutes in the dark.

-

Stop: Add 100 µL Stop Solution (1M HCl). Read OD at 450nm immediately.

Validation & Data Interpretation

Cross-Reactivity (Specificity)

To ensure the assay is measuring 11-KT and not interfering steroids, the antibody must display the following specificity profile (Target Criteria):

| Analyte | Cross-Reactivity (%) | Status |

| 11-Ketotestosterone | 100% | Target |

| Testosterone | < 0.1% | Required |

| 11-Ketoandrostenedione | < 2.0% | Acceptable |

| Cortisol | < 0.1% | Required |

| Dihydrotestosterone (DHT) | < 0.1% | Required |

Expected Physiological Ranges

When analyzing data, use the following reference ranges (approximate, based on LC-MS/MS literature) to validate if your ELISA results are biologically plausible.

| Population | 11-KT Range (ng/mL) | Testosterone Range (ng/mL) | Ratio (11KT : T) |

| Healthy Women | 0.2 – 0.6 | 0.1 – 0.5 | ~ 1:1 |

| PCOS Women | 0.8 – 2.5 | 0.3 – 0.8 | > 2:1 |

| Healthy Men | 0.5 – 1.0 | 3.0 – 10.0 | < 1:3 |

Interpretation: In PCOS samples, if 11-KT is not elevated while T is normal, suspect assay degradation or extraction failure.

References

-

Turcu, A. F., et al. (2016). "Adrenal-derived 11-oxygenated 19-carbon steroids are the dominant androgens in women with polycystic ovary syndrome." European Journal of Endocrinology.

-

Storbeck, K. H., & O'Reilly, M. W. (2023). "The clinical and biochemical significance of 11-oxygenated androgens in human health and disease." European Journal of Endocrinology.

-

Rege, J., et al. (2013). "11-Ketotestosterone is a major androgen produced in human gonads." The Journal of Clinical Endocrinology & Metabolism.

-

Arbor Assays. "11-Ketotestosterone ELISA Kit Protocol (K079-H1)." Arbor Assays Resources.

-

Cayman Chemical. "11-keto Testosterone ELISA Kit Booklet." Cayman Chemical.[13][14]

Sources

- 1. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Ketotestosterone Competitive ELISA Kit (EIA11K) - Invitrogen [thermofisher.com]

- 3. Clinical significance of 11-oxygenated androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. arborassays.com [arborassays.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. ovid.com [ovid.com]

cell-based assays for androgen receptor activation by 11-oxy androgens

Application Note: Quantifying Androgen Receptor Activation by 11-Oxy Androgens

Executive Summary & Biological Context

For decades, androgen research focused almost exclusively on testosterone (T) and dihydrotestosterone (DHT). However, recent findings have established 11-oxygenated androgens (specifically 11-ketotestosterone [11KT] and 11-ketodihydrotestosterone [11KDHT]) as clinically vital agonists of the Androgen Receptor (AR).[1][2]

Unlike gonadal androgens, 11-oxy androgens are of adrenal origin .[1][3][4][5] They bypass the classical control mechanisms of the hypothalamic-pituitary-gonadal axis and persist in patients undergoing castration therapy (androgen deprivation therapy, ADT). In Castration-Resistant Prostate Cancer (CRPC), 11KT is often the predominant circulating androgen, driving tumor growth despite low testosterone levels.

This guide provides rigorous protocols for quantifying AR activation by these specific ligands. It moves beyond generic assay descriptions to address the unique metabolic stability and potency profiles of 11-oxy steroids.

The 11-Oxy Androgen Pathway (Mechanism of Action)

Understanding the source of these ligands is critical for experimental design. Unlike T, which is synthesized in the Leydig cells, 11-oxy androgens originate from adrenal precursors (11

Caption: Biosynthesis of 11-oxy androgens.[1][6][7] Adrenal precursors (11OHA4) circulate to peripheral tissues where they are converted to potent AR agonists 11KT and 11KDHT.[6]

Critical Reagent Preparation: Charcoal-Stripped Serum (CSS)

The "Make or Break" Step: Standard Fetal Bovine Serum (FBS) contains significant levels of endogenous androgens (T, DHT, and precursors). Using standard FBS will mask the effects of 11-oxy androgens, resulting in high background noise and compressed fold-induction ratios. You must use Charcoal-Stripped Serum (CSS).

Protocol: Preparation of Dextran-Coated Charcoal (DCC) Stripped Serum

Commercial CSS is available, but batch-to-batch variability is high. In-house preparation is often preferred for consistency.

-

Materials:

-

Procedure:

-

DCC Solution: Mix 0.25% (w/v) Charcoal and 0.0025% (w/v) Dextran T-70 in the buffer. Stir overnight at 4°C.

-

Pelleting: Centrifuge DCC solution at 500 x g for 10 min. Decant supernatant.

-

Stripping: Add FBS to the charcoal pellet (use a volume equivalent to the original DCC solution volume).

-

Incubation: Vortex thoroughly. Incubate at 4°C for 12–16 hours with slow stirring or rotation.

-

Clarification: Centrifuge at 2000 x g for 20 min to pellet charcoal.

-

Filtration: Pass the supernatant through a 0.22 µm sterile filter.

-

Storage: Aliquot and store at -20°C.

-

Validation: Test a small aliquot in a luciferase assay; background (vehicle only) should be <5% of R1881-induced signal.

-

Protocol A: AR Transactivation Assay (Luciferase Reporter)

This assay measures the direct transcriptional activity of the AR in response to 11-oxy androgens. It is the "mechanistic" gold standard.

Cell Model: HEK293T or COS-7 (AR-negative background allows precise control via co-transfection).

Experimental Workflow

-

Seeding (Day 0):

-

Seed HEK293T cells in 24-well plates at

cells/well in DMEM + 10% CSS (Charcoal-Stripped Serum). -

Note: Using CSS from the start primes the cells by starving them of endogenous steroids.

-

-

Transfection (Day 1):

-

Use a lipid-based reagent (e.g., Lipofectamine).

-

Plasmids per well:

-

AR Expression Vector (100 ng): e.g., pSVARo or pcDNA3.1-hAR.

-

Reporter Vector (100 ng): e.g., MMTV-Luc or (ARE)4-Luc (Androgen Response Element).

-

Normalization Vector (10 ng): pRL-TK (Renilla luciferase) to control for transfection efficiency.

-

-

-

Treatment (Day 2):

-

Replace media with fresh DMEM + 10% CSS containing ligands.

-

Ligands:

-

Vehicle: Ethanol or DMSO (Final concentration < 0.1%).

-

Reference: Testosterone (0.01 nM – 100 nM).

-

Test: 11-Ketotestosterone (11KT) (0.01 nM – 100 nM).

-

Test: 11-Ketodihydrotestosterone (11KDHT).

-

-

Tip: 11-oxy androgens are less lipophilic than T/DHT; ensure thorough mixing.

-

-

Lysis & Readout (Day 3):

-

Incubate for 24 hours.

-

Lyse cells using Passive Lysis Buffer.

-

Measure Firefly and Renilla luminescence (Dual-Luciferase Assay).

-

Data Analysis

-

Calculate Relative Light Units (RLU) = Firefly / Renilla.

-

Normalize to Vehicle control (Fold Induction).

-

Fit curves using a non-linear regression (4-parameter logistic) to determine EC50.

Protocol B: Prostate Cancer Cell Proliferation Assay

This assay measures the functional consequence of AR activation.[5]

Cell Model: LNCaP (Lymph Node Carcinoma of the Prostate).

-

Why: LNCaP cells express endogenous AR (mutant T877A, but responsive) and necessary enzymes (HSD11B2) to metabolize androgens.

-

Alternative:VCaP (Wild-type AR amplified).

Experimental Workflow

-

Starvation (Day 0-3):

-

Culturing LNCaP cells in standard FBS makes them refractory to androgen stimulation.

-

Wash cells 2x with PBS.

-

Culture in RPMI-1640 (phenol-red free) + 10% CSS for 72 hours prior to seeding. This induces cell cycle arrest (G0/G1).

-

-

Seeding (Day 0 of Assay):

-

Harvest starved cells.

-

Seed in 96-well plates at 3,000–5,000 cells/well in RPMI + 10% CSS.

-

Allow attachment for 24 hours.

-

-

Treatment (Day 1):

-

Add ligands (T, DHT, 11KT, 11KDHT) in serial dilutions (0.01 nM to 10 nM).

-

Control: Include an AR antagonist (e.g., Enzalutamide 10 µM) + Agonist to prove AR-dependency.

-

-

Incubation (Day 1–7):

-

Incubate for 6–9 days.

-

Crucial: Replenish media + ligand every 3 days to prevent nutrient depletion and ligand degradation.

-

-

Readout (Day 7-9):

-

Use DNA-binding dyes (e.g., CyQUANT) or metabolic assays (CellTiter-Glo/WST-1).

-

Note: DNA content assays are preferred over metabolic assays for long-duration experiments to avoid artifacts from mitochondrial activity changes.

-

Data Interpretation & Comparative Potency

When analyzing results, expect the following trends based on current literature:

| Parameter | Testosterone (T) | 11-Ketotestosterone (11KT) | 11-Keto-DHT (11KDHT) |

| AR Affinity (Ki) | ~0.2 – 0.5 nM | ~1.0 – 2.0 nM | ~0.2 nM |

| Transactivation EC50 | 0.1 – 0.5 nM | 0.5 – 1.0 nM | 0.1 – 0.3 nM |

| Metabolic Stability | Low (Rapid glucuronidation) | High (Resistant to Aromatase/UGT) | High |

| Proliferation (LNCaP) | Biphasic (Growth at low nM, repression at high nM) | Potent induction (often linear dose-response) | Potent induction |

Key Insight: While 11KT may show slightly higher EC50 (lower potency) than T in acute luciferase assays (24h), it often induces greater sustained proliferation in 7-day assays due to its resistance to metabolic inactivation (e.g., it is not aromatized to estrogens).

Caption: Integrated workflow for 11-oxy androgen assessment. Note the critical starvation step using CSS to ensure assay sensitivity.

Troubleshooting & Optimization

-

High Background: If vehicle-treated cells show high luciferase activity, your CSS stripping was inefficient. Re-strip or purchase a new lot of "US Origin, Heat-Inactivated, Charcoal-Stripped FBS."

-

No Response to 11KT: Ensure the cell line expresses HSD11B2 if you are treating with precursors (11OHA4). If treating with 11KT directly, ensure the stock is fresh. 11-oxy androgens are stable but can degrade if subjected to repeated freeze-thaw cycles.

-

Edge Effects: In 96-well proliferation assays, fill outer wells with PBS and do not use them for data, as evaporation affects media concentration over 7 days.

References

-

Pretorius, E., et al. (2016). 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored. PLOS ONE.

-

Snaterse, G., et al. (2021). 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration.[1] JCI Insight.

-

Storbeck, K.H., et al. (2013). 11β-Hydroxydihydrotestosterone and 11-ketodihydrotestosterone, novel C19 steroids with androgenic activity: a putative role in castration resistant prostate cancer? Molecular and Cellular Endocrinology.

-

[Link]

-

-

Rege, J., et al. (2013). 11-Ketotestosterone is the major androgen produced in human gonads. The Journal of Clinical Endocrinology & Metabolism. (Note: This paper established the adrenal/gonadal interplay).

-

[Link]

-

- Sigma-Aldrich Protocol. Charcoal-stripping FBS to Deplete Hormones.

Sources

- 1. eo.bioscientifica.com [eo.bioscientifica.com]

- 2. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgenic effects of 11-oxyandrogens in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 8. atlasbio.com [atlasbio.com]

- 9. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. JCI Insight - 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]

Application Note: Quantitative Analysis of 5β-Androstane Metabolites in Biological Matrices Using Deuterated Internal Standards by LC-MS/MS

Abstract

The accurate quantification of steroid hormones and their metabolites is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. 5β-androstane metabolites, such as etiocholanolone, serve as important biomarkers for adrenal function and androgen metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical platform due to its high sensitivity and specificity.[1] This application note provides a comprehensive guide and a detailed protocol for the analysis of 5β-androstane metabolites, emphasizing the indispensable role of stable isotope-labeled, specifically deuterated, internal standards to ensure analytical accuracy and robustness. The methodology described herein adheres to the principles of isotope dilution mass spectrometry (IDMS), the gold standard for quantitative bioanalysis.[2]

Introduction: The Significance of 5β-Androstane and the Need for Precision